

# 6-Methoxypyridazine-4-carboxylic acid molecular structure and weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Methoxypyridazine-4-carboxylic  
acid

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An In-depth Technical Guide to **6-Methoxypyridazine-4-carboxylic acid**: Structure, Properties, and Applications in Targeted Protein Degradation

## Introduction

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds serve as foundational components for novel therapeutic agents. Among these, pyridazine derivatives are of significant interest due to their unique electronic properties and versatile functionalization potential. This guide provides a detailed technical overview of **6-Methoxypyridazine-4-carboxylic acid**, a specialized building block with emerging relevance in the field of targeted protein degradation.

Designed for researchers, chemists, and drug development professionals, this document elucidates the core physicochemical properties, molecular structure, a robust synthesis strategy, and the practical application of this compound. As a Senior Application Scientist, the aim is not merely to present data, but to provide a causal understanding behind the methodologies and the strategic value of this molecule in advanced therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs).

## Physicochemical and Structural Characterization

A thorough understanding of a compound's fundamental properties is critical for its effective application in research and development. **6-Methoxypyridazine-4-carboxylic acid** is a stable,

solid compound under recommended storage conditions.

## Core Properties

The essential physicochemical data for **6-Methoxypyridazine-4-carboxylic acid** are summarized in the table below. This information is crucial for experimental design, including solvent selection, reaction stoichiometry, and safety considerations.

Property	Value	Source(s)
CAS Number	1427202-39-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	154.12 g/mol	<a href="#">[2]</a>
Appearance	Yellow to off-white solid	<a href="#">[1]</a>
Purity	≥97-98% (Typical)	
Storage Conditions	2-8°C, desiccated environment	<a href="#">[1]</a>
Predicted Boiling Point	423.5 ± 25.0 °C at 760 mmHg	

## Molecular Structure

The structure of **6-Methoxypyridazine-4-carboxylic acid** is defined by a pyridazine ring substituted with a methoxy group at the C6 position and a carboxylic acid at the C4 position. This arrangement of functional groups dictates its chemical reactivity and utility.

- IUPAC Name: **6-methoxypyridazine-4-carboxylic acid**
- Canonical SMILES: COC1=NN=CC(=C1)C(=O)O
- InChI: InChI=1S/C6H6N2O3/c1-11-5-2-4(6(9)10)3-7-8-5/h2-3H,1H3,(H,9,10)

The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, influences the acidity of the carboxylic proton and the reactivity of the ring itself. The methoxy group acts as an electron-donating group, modulating the electronic profile of the heterocycle, while the carboxylic acid provides a crucial reactive handle for chemical conjugation.

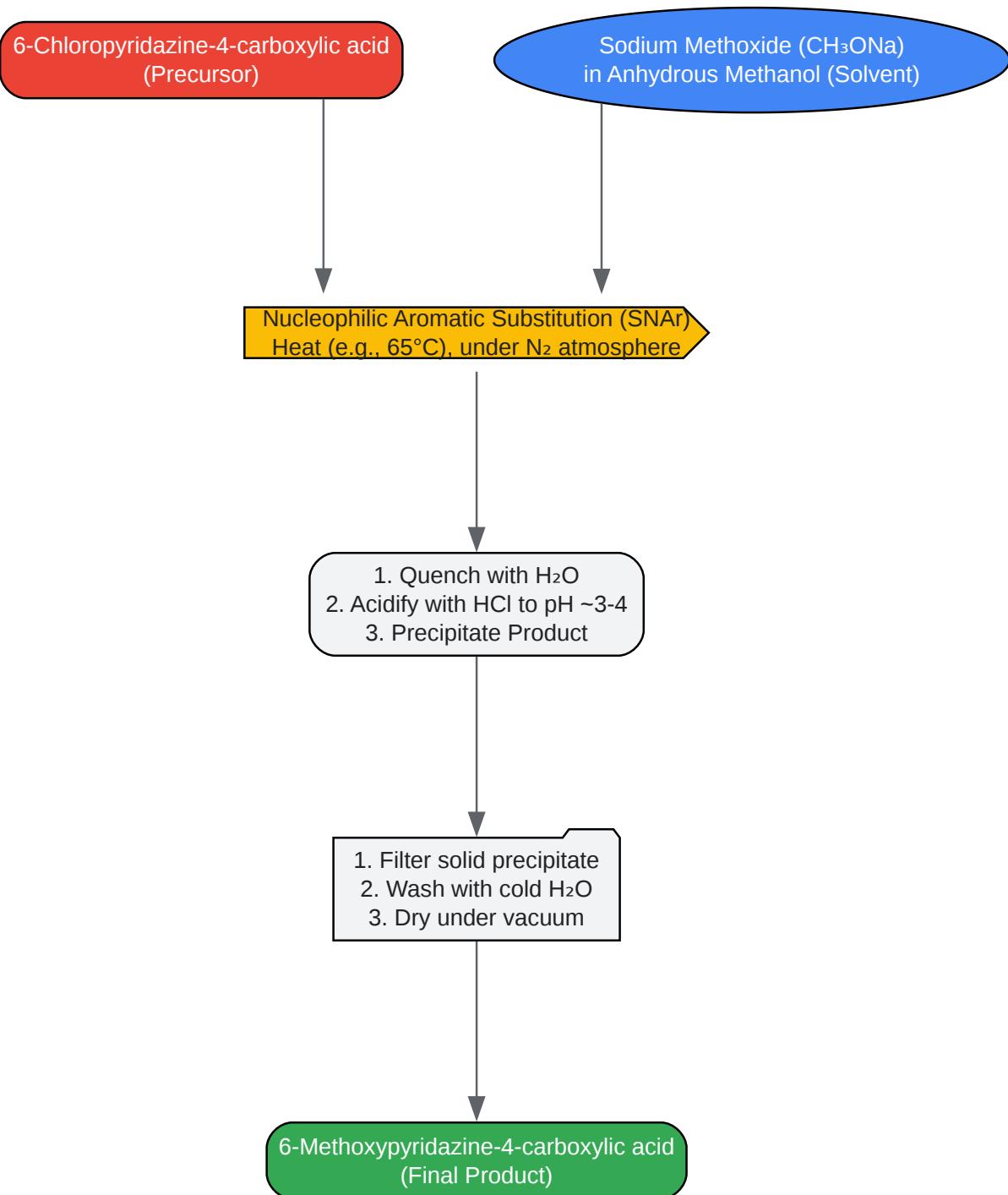
Caption: 2D structure of **6-Methoxypyridazine-4-carboxylic acid**.

## Synthesis and Handling

While **6-Methoxypyridazine-4-carboxylic acid** is commercially available, understanding its synthesis is valuable for researchers interested in creating novel analogs. A direct, published synthesis protocol for this specific isomer is not readily available; however, a highly plausible and robust route can be designed based on established heterocyclic chemistry principles, particularly the nucleophilic aromatic substitution (SNAr) mechanism.

## Rationale for Proposed Synthetic Strategy

The proposed synthesis involves the reaction of a halogenated precursor, 6-Chloropyridazine-4-carboxylic acid (CAS 1256794-24-7), with sodium methoxide.<sup>[3]</sup> The pyridazine ring is inherently electron-deficient, which facilitates the attack of nucleophiles and displacement of a good leaving group like chloride. This SNAr reaction is a standard and high-yielding method for introducing alkoxy groups onto chloro-substituted pyridazines and related azines. A similar strategy has been successfully employed for the synthesis of the isomeric 6-Methoxypyridazine-3-carboxylic acid.<sup>[4]</sup>

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Caption: Proposed synthetic workflow for **6-Methoxypyridazine-4-carboxylic acid**.

## Proposed Synthesis Protocol

This protocol describes a self-validating system where progress can be monitored and the final product's identity confirmed through standard analytical techniques.

### Materials:

- 6-Chloropyridazine-4-carboxylic acid
- Sodium methoxide ( $\text{CH}_3\text{ONa}$ )
- Anhydrous methanol ( $\text{MeOH}$ )
- Deionized water ( $\text{H}_2\text{O}$ )
- 1M Hydrochloric acid (HCl)
- Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

### Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-Chloropyridazine-4-carboxylic acid (1.0 eq). Add anhydrous methanol to create a ~0.2 M solution.
- Reagent Addition: While stirring, add sodium methoxide (2.0-2.2 eq) portion-wise. The excess base is required to deprotonate the carboxylic acid and act as the nucleophile.
  - Causality Note: Using an anhydrous solvent is critical to prevent the sodium methoxide from being quenched by water, which would reduce yield.
- Reaction: Fit the flask with a condenser and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
- Workup - Quenching and Acidification: Cool the reaction mixture to room temperature. Carefully quench by slowly adding deionized water.

- Product Precipitation: Transfer the aqueous solution to a beaker and, while stirring in an ice bath, slowly add 1M HCl to adjust the pH to approximately 3-4. The target product will precipitate out of the solution as a solid.
  - Self-Validation: The precipitation of a solid upon acidification is a strong indicator of the successful formation of the carboxylic acid product, which is less soluble in its protonated form.
- Purification: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
- Drying and Characterization: Dry the purified solid under high vacuum. The identity and purity should be confirmed by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and LC-MS analysis.

## Application in Drug Discovery: A Protein Degrader Building Block

One of the most compelling applications for **6-Methoxypyridazine-4-carboxylic acid** is its use as a structural component in the design of targeted protein degraders, such as PROTACs.

## The Role of Heterocyclic Scaffolds in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein. They achieve this by simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target. A PROTAC is typically composed of three parts: a "warhead" that binds the target protein, an E3 ligase binder, and a "linker" that connects the two.

This compound is an exemplary building block for the linker component. Its carboxylic acid group provides a convenient and reliable attachment point for amide bond formation, a cornerstone of bioconjugate chemistry. The pyridazine ring offers a semi-rigid, well-defined scaffold that helps control the spatial orientation and length of the linker, a critical parameter for optimizing ternary complex formation and degradation efficiency.

Caption: Conceptual role of the pyridazine scaffold within a PROTAC molecule.

# Experimental Workflow: Amide Coupling for Linker Conjugation

The following protocol details a standard and trustworthy method for conjugating **6-Methoxypyridazine-4-carboxylic acid** to a linker fragment that possesses a terminal primary amine.

## Materials:

- **6-Methoxypyridazine-4-carboxylic acid** (1.0 eq)
- Amine-terminated linker (e.g., a PEG linker with a terminal -NH<sub>2</sub>, 1.0-1.2 eq)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.5 eq)
- HOBr (Hydroxybenzotriazole) or OxymaPure (1.5 eq)
- DIPEA (N,N-Diisopropylethylamine, 3.0 eq)
- Anhydrous DMF (N,N-Dimethylformamide)

## Procedure:

- Activation of Carboxylic Acid: In an anhydrous DMF solution, dissolve **6-Methoxypyridazine-4-carboxylic acid**, EDC, and HOBr. Stir the mixture at room temperature for 30-60 minutes.
  - Causality Note: This step forms a highly reactive O-acylisourea intermediate (stabilized by HOBr), which is susceptible to nucleophilic attack by the amine. HOBr also serves to minimize racemization if chiral centers are present and suppresses side reactions.
- Amine Addition: To the activated mixture, add the amine-terminated linker followed by the base, DIPEA.
  - Expertise Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt byproduct of EDC and to ensure the linker's amine remains deprotonated and thus nucleophilic.

- Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor progress by LC-MS.
- Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
- Final Purification: The crude product is typically purified using flash column chromatography or preparative HPLC to yield the desired conjugate. The final structure should be verified by high-resolution mass spectrometry and NMR.

## Conclusion

**6-Methoxypyridazine-4-carboxylic acid** is more than a simple chemical; it is a precisely engineered tool for advanced chemical and biological research. Its well-defined structure, characterized by the pyridazine core, methoxy modulator, and a reactive carboxylic acid handle, makes it an exceptionally valuable building block. The robust and logical synthetic pathway via nucleophilic aromatic substitution ensures its accessibility. For scientists and researchers in the competitive field of drug discovery, particularly in the burgeoning area of targeted protein degradation, this compound offers a reliable and strategic component for the rational design of next-generation therapeutics.

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- To cite this document: BenchChem. [6-Methoxypyridazine-4-carboxylic acid molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1431282#6-methoxypyridazine-4-carboxylic-acid-molecular-structure-and-weight>

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